![molecular formula C15H18N2O3 B2456715 N-[3-(5-Hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide CAS No. 2200205-94-1](/img/structure/B2456715.png)
N-[3-(5-Hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide
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Overview
Description
N-[3-(5-Hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide, also known as HPP-22, is a potent and selective inhibitor of the protein tyrosine phosphatase, PTPσ. PTPσ is a member of the protein tyrosine phosphatase family, which is involved in regulating cell growth, differentiation, and survival. HPP-22 has been shown to have potential applications in scientific research, particularly in the study of neurological disorders.
Mechanism Of Action
N-[3-(5-Hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide is a selective inhibitor of PTPσ, which is a transmembrane protein that is expressed in neurons and glial cells. PTPσ is involved in regulating the growth and regeneration of axons, and the inhibition of PTPσ activity by N-[3-(5-Hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide promotes axon growth and regeneration.
Biochemical and Physiological Effects:
N-[3-(5-Hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects, including the promotion of axon growth and regeneration, the inhibition of PTPσ activity, and the potential treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
One advantage of using N-[3-(5-Hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide in lab experiments is its selectivity for PTPσ, which allows for the specific inhibition of this protein. However, one limitation of using N-[3-(5-Hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for the use of N-[3-(5-Hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide in scientific research. One potential application is in the treatment of neurological disorders, such as spinal cord injury and multiple sclerosis. Additionally, N-[3-(5-Hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide may have potential applications in the study of other diseases and conditions, such as cancer and diabetes. Further research is needed to fully understand the potential applications of N-[3-(5-Hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide in scientific research.
Synthesis Methods
The synthesis of N-[3-(5-Hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide involves several steps, including the reaction of 5-hydroxy-3,4-dihydroisoquinoline-2(1H)-one with ethyl 3-oxobut-2-enoate, followed by the reaction of the resulting product with 3-bromopropionyl chloride. The final product is obtained by reacting the intermediate with propargylamine.
Scientific Research Applications
N-[3-(5-Hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide has been shown to have potential applications in scientific research, particularly in the study of neurological disorders. PTPσ has been implicated in the regulation of axon growth and regeneration, and the inhibition of PTPσ activity by N-[3-(5-Hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide has been shown to promote axon growth in vitro and in vivo. N-[3-(5-Hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide has also been shown to have potential applications in the treatment of spinal cord injury and multiple sclerosis.
properties
IUPAC Name |
N-[3-(5-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-14(19)16-8-6-15(20)17-9-7-12-11(10-17)4-3-5-13(12)18/h2-5,18H,1,6-10H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCDKTMFZPAVDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)N1CCC2=C(C1)C=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(5-Hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide |
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